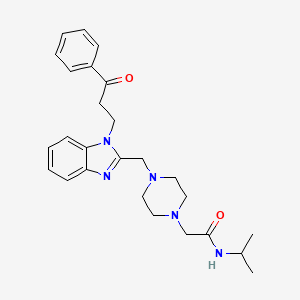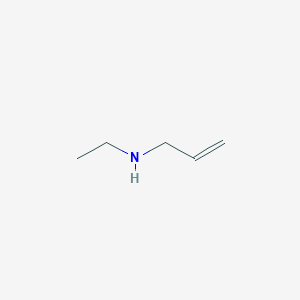![molecular formula C10H8BrNO3 B1618709 (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid CAS No. 59652-96-9](/img/structure/B1618709.png)
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid
Descripción general
Descripción
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid, also known as 3-bromo-2-carboxyprop-2-enoic acid, is an organic compound that is widely used in scientific research and laboratory experiments. It is a carboxylic acid derivative with a bromine substituent on the phenyl group. It has a wide range of applications in organic synthesis and is used as a reagent in a variety of reactions. 3-bromo-2-carboxyprop-2-enoic acid has been studied extensively in the fields of biochemistry and physiology, and is used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research indicates the utility of structurally related bromophenyl-carbamoyl propenoic acids in synthesizing novel heterocyclic compounds with potential antibacterial activities. For example, 4-(4-bromophenyl)-4-oxobut-2-enoic acid served as a precursor for a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These were synthesized through reactions with various chemicals under Aza–Michael addition conditions, followed by further transformations to form novel heterocycles, highlighting the importance of bromophenyl derivatives in medicinal chemistry and drug development processes (El-Hashash et al., 2015).
Structural and Spectroscopic Characterization
Another related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, underwent comprehensive characterization using X-ray crystallography, spectroscopy, and DFT calculations. This research provides valuable insights into the structural stability, intermolecular interactions, and vibrational modes of such compounds, contributing to the fundamental understanding of their physicochemical properties (Venkatesan et al., 2016).
Antibacterial Activity of Oxadiazoles
Fatty acid hydrazides derived from similar structural moieties have been used to synthesize biologically active oxadiazoles, demonstrating significant antibacterial activity. This underscores the potential of carbamoyl propenoic acid derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Banday et al., 2010).
Antioxidant and Enzyme Inhibitory Actions
Novel bromophenols, synthesized from benzoic acids and methoxylated bromophenols, demonstrated potent antioxidant activities and enzyme inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases. This research highlights the potential therapeutic applications of bromophenyl derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Öztaşkın et al., 2017).
Wastewater Treatment
Carbamoyl benzoic acids, related in structure to the compound of interest, have been explored as new agents in the coagulation-flocculation processes of wastewater treatment. Their ability to bind hazardous heavy metals like Pb2+, Cu2+, and Hg2+ highlights their potential utility in environmental remediation efforts (Martinez-Quiroz et al., 2017).
Propiedades
IUPAC Name |
(Z)-4-(3-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABGZCLDYKQMC-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



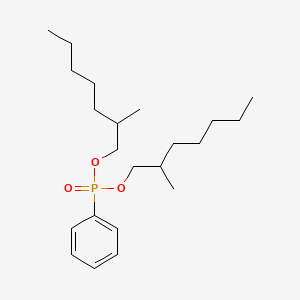
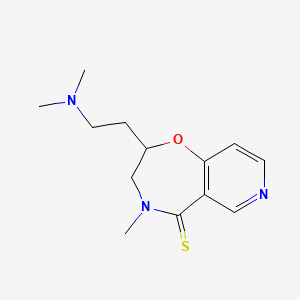

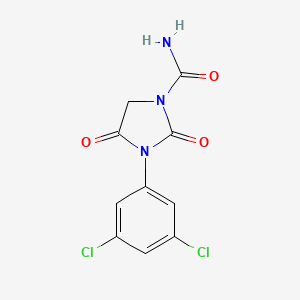
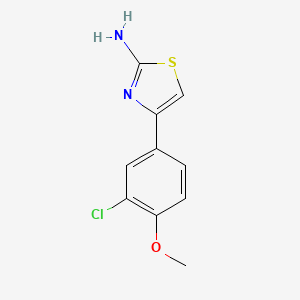
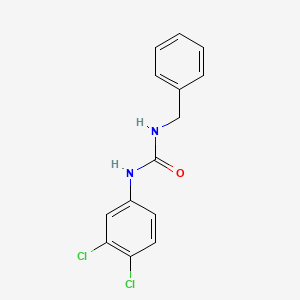
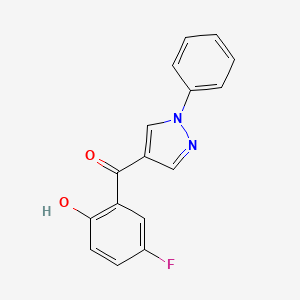
![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)

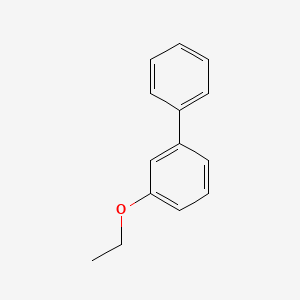
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)
